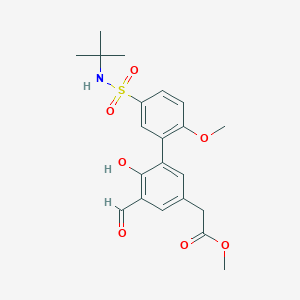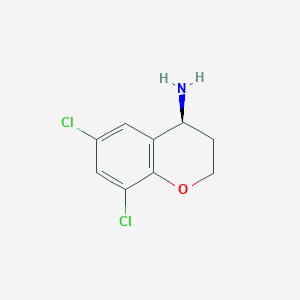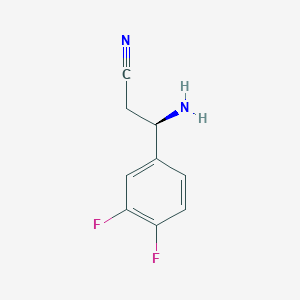![molecular formula C18H25NO2S B13048494 N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)
N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine: is a complex organic compound featuring a unique spirocyclic structure This compound is characterized by the presence of a thiophene ring, a spirocyclic dioxane moiety, and a dimethylbutynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multi-step organic reactions. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylbutynyl Group: This step involves the alkylation of the thiophene ring with a dimethylbutynyl halide in the presence of a strong base such as sodium hydride.
Spirocyclization: The formation of the spirocyclic dioxane moiety is achieved through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triple bond in the dimethylbutynyl group, converting it to a double or single bond.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and the spirocyclic structure may facilitate binding to enzymes or receptors, modulating their activity. The dimethylbutynyl group can participate in covalent interactions, enhancing the compound’s potency and selectivity.
類似化合物との比較
N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine: can be compared with other spirocyclic compounds and thiophene derivatives:
Similar Compounds: Spiro[4.5]decanes, thiophene-based compounds, dimethylbutynyl derivatives.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H25NO2S |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
N-[4-(3,3-dimethylbut-1-ynyl)thiophen-2-yl]-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C18H25NO2S/c1-17(2,3)7-4-14-12-16(22-13-14)19-15-5-8-18(9-6-15)20-10-11-21-18/h12-13,15,19H,5-6,8-11H2,1-3H3 |
InChIキー |
OVKGMUOQXCRWTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC1=CSC(=C1)NC2CCC3(CC2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


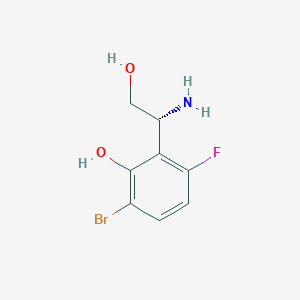
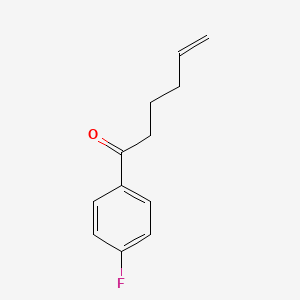

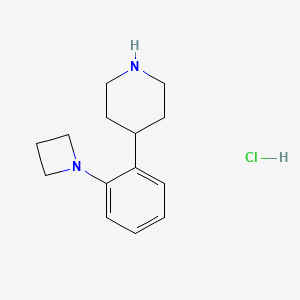

![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
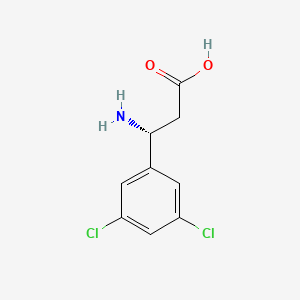
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)



